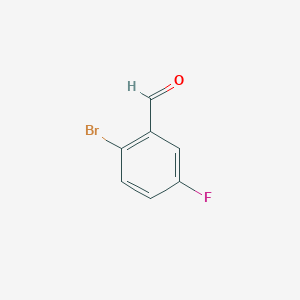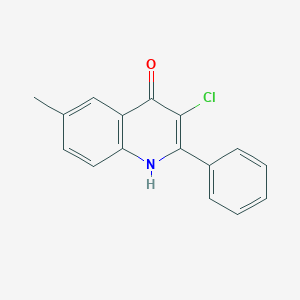
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a chemical compound that is extensively studied in the field of chemistry and biochemistry. It is a quinoline derivative that exhibits a wide range of biological activities, making it a promising candidate for various scientific research applications. In
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also disrupts the DNA synthesis and repair process, leading to cell death. Additionally, it has been shown to inhibit the replication of viruses and bacteria by interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth and replication of viruses and bacteria. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potent biological activity. It exhibits a wide range of effects, making it a useful tool for studying various biological processes. However, it also has some limitations. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for research on 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of new drugs based on this compound. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new therapies. Another area of interest is the study of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects. Finally, there is a need for more studies on the safety and toxicity of this compound. While it has shown promising results in laboratory experiments, more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a promising compound that exhibits a wide range of biological activities. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs. While it has some limitations, its potent biological activity makes it a useful tool for studying various biological processes. There are several future directions for research on this compound, including the development of new drugs, the study of its mechanism of action, and the determination of its safety and toxicity.
Méthodes De Synthèse
The synthesis of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one involves the reaction of 2-phenyl-4-chloroquinoline-3-carbaldehyde with methylamine in the presence of a catalyst. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of the compound and is widely used in the laboratory.
Applications De Recherche Scientifique
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has been extensively studied for its biological activities. It exhibits potent antitumor, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
117039-84-6 |
|---|---|
Nom du produit |
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-13-12(9-10)16(19)14(17)15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clé InChI |
DNSJZIKJLVCRQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
Synonymes |
4(1H)-Quinolinone, 3-chloro-6-methyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



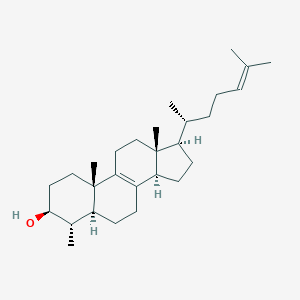
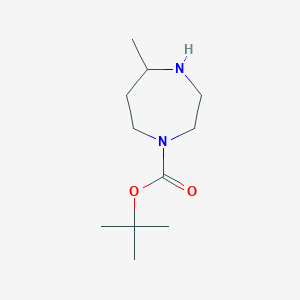
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
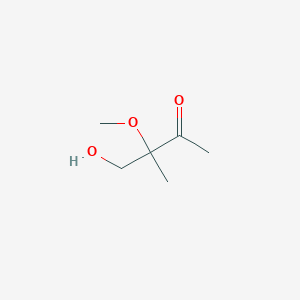
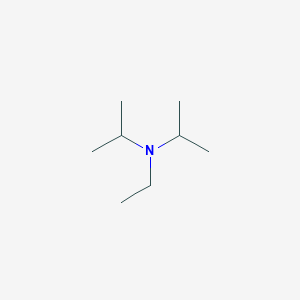
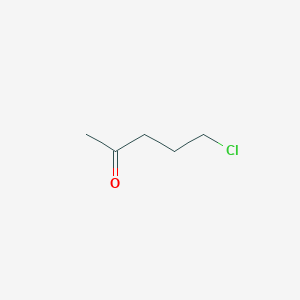
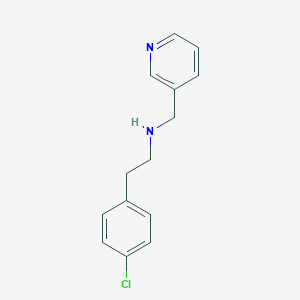
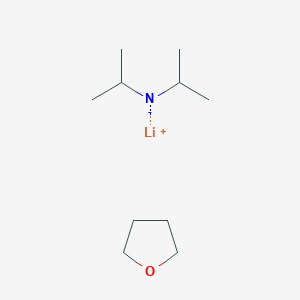
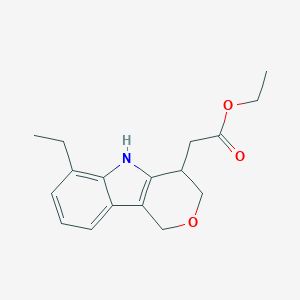
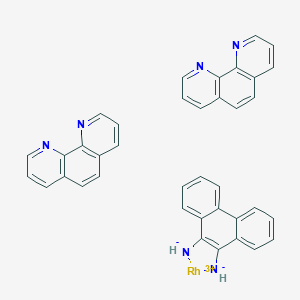
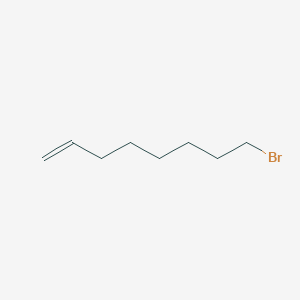
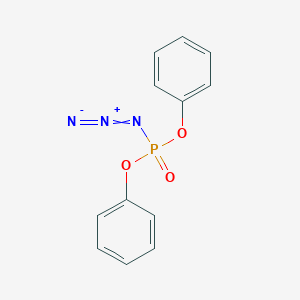
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
